molecular formula C13H14N2O2 B7895313 2-Amino-3-quinolin-4-yl-propionic acid methyl ester

2-Amino-3-quinolin-4-yl-propionic acid methyl ester

Cat. No.: B7895313
M. Wt: 230.26 g/mol
InChI Key: JFUVBYPWQODCML-UHFFFAOYSA-N
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Description

2-Amino-3-quinolin-4-yl-propionic acid methyl ester is a chemical compound with the molecular formula C13H14N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-quinolin-4-yl-propionic acid methyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline derivatives and appropriate amino acids.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Processing: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-quinolin-4-yl-propionic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-4-yl derivatives.

    Reduction: Reduction reactions can convert the compound into different quinoline-based structures.

    Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

2-Amino-3-quinolin-4-yl-propionic acid methyl ester has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers use this compound to study its effects on biological systems and its potential therapeutic benefits.

    Industrial Applications: It is used in the production of various chemicals and materials in the industry.

Mechanism of Action

The mechanism of action of 2-Amino-3-quinolin-4-yl-propionic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: It can inhibit or activate enzymes, affecting biochemical pathways.

    Interact with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Alter Gene Expression: It can influence gene expression, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-quinolin-4-yl-propionic acid: Similar structure but without the methyl ester group.

    3-Quinolin-4-yl-propionic acid methyl ester: Lacks the amino group.

    2-Amino-quinoline: A simpler structure with only the amino and quinoline groups.

Uniqueness

2-Amino-3-quinolin-4-yl-propionic acid methyl ester is unique due to the presence of both the amino and ester functional groups, which provide versatility in chemical reactions and potential biological activity.

Properties

IUPAC Name

methyl 2-amino-3-quinolin-4-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-17-13(16)11(14)8-9-6-7-15-12-5-3-2-4-10(9)12/h2-7,11H,8,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUVBYPWQODCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=NC2=CC=CC=C12)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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